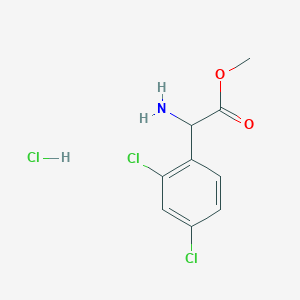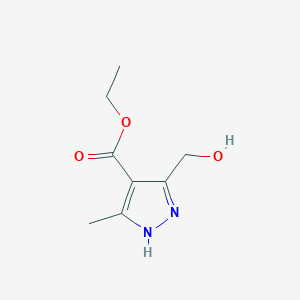
ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate (EMPC) is a pyrazole-based carboxylate compound that has been widely studied for its scientific research applications. It has been used in a variety of biochemical and physiological experiments due to its unique properties, such as its ability to act as a proton donor and acceptor, its ability to interact with proteins, and its ability to act as an inhibitor of enzymes.
Applications De Recherche Scientifique
Ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate has been used in a variety of scientific research applications due to its unique properties. It has been used as a proton donor and acceptor in biochemical and physiological experiments, as well as an inhibitor of enzymes. It has also been used to study the binding of proteins to DNA and as a fluorescent dye for imaging studies. This compound has also been used to study the effects of various drugs on the body.
Mécanisme D'action
The mechanism of action of ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate is not fully understood. It is believed that this compound is able to interact with proteins by forming hydrogen bonds with the amino acid side chains. This interaction is thought to affect the structure and function of the proteins, leading to changes in their activity. Additionally, this compound may act as an inhibitor of enzymes by binding to their active sites and preventing the binding of the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of experiments. It has been found to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. Additionally, this compound has been found to have an inhibitory effect on the binding of certain proteins to DNA. It has also been found to have an effect on the expression of certain genes, such as the gene encoding for tumor necrosis factor alpha.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is a relatively stable compound and has been found to be non-toxic. However, this compound has several limitations for use in laboratory experiments. It has a relatively low solubility in water, which can limit its use in some experiments. Additionally, it can be difficult to obtain a consistent concentration of this compound in solution, which can affect the accuracy of results.
Orientations Futures
There are several potential future directions for the use of ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate in scientific research. It could be used to study the effects of drugs on the body, as well as the binding of proteins to DNA. Additionally, it could be used to study the effects of this compound on gene expression and the activity of enzymes. Furthermore, it could be used to study the effects of this compound on the structure and function of proteins, as well as its ability to act as an inhibitor of enzymes. Finally, it could be used to study the effects of this compound on the body in various physiological conditions, such as inflammation and cancer.
Méthodes De Synthèse
Ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate can be synthesized using a variety of methods. One of the most common methods is the reaction of ethylene glycol with p-toluenesulfonyl isocyanate in the presence of a base, such as potassium carbonate. This reaction produces this compound (this compound). Other methods for synthesizing this compound include the reaction of ethylene glycol with cyclohexanone, the reaction of ethylene glycol with cyclohexanone and a base, and the reaction of ethylene glycol with p-toluenesulfonyl isocyanate and a base.
Propriétés
IUPAC Name |
ethyl 3-(hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-13-8(12)7-5(2)9-10-6(7)4-11/h11H,3-4H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIQFMGPPXKILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]-](/img/structure/B6600851.png)

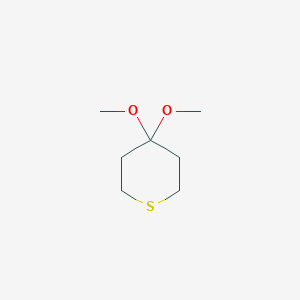



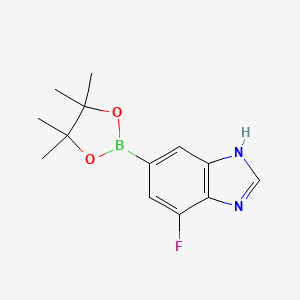
![[2-(ethoxycarbonyl)cyclopropyl]boronic acid](/img/structure/B6600893.png)
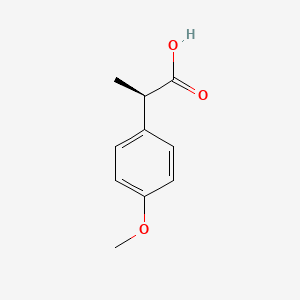
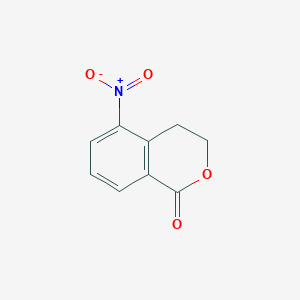
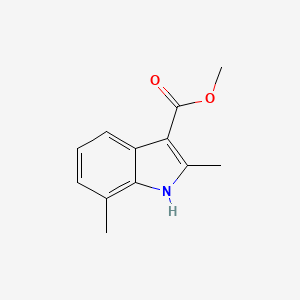
![7-chloro-2-(2,2,2-trifluoroethyl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6600915.png)
